molecular formula C15H10ClFO4 B6408759 2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% CAS No. 1261911-90-3

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%

Cat. No. B6408759
CAS RN: 1261911-90-3
M. Wt: 308.69 g/mol
InChI Key: ULCRFLNCWFQLQM-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid (2C5F3MCPA) is a synthetic organic compound with a molecular formula of C14H9ClFNO4. It is used as a pharmaceutical intermediate and as a reagent for the synthesis of organic compounds. It is also used as a catalyst in the synthesis of organic compounds. The compound is used in the synthesis of various drugs, such as antifungal drugs, antibiotics, and anti-inflammatory drugs. It is also used in the production of pharmaceuticals, such as antibiotics, antifungals, and anti-inflammatory drugs.

Mechanism of Action

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is an organic compound that acts as a catalyst in the synthesis of organic compounds. The compound acts as an electron-donating group, which facilitates the reaction of organic compounds. The compound also acts as an electron-withdrawing group, which helps to stabilize the reaction products.
Biochemical and Physiological Effects
2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is an organic compound that has no known biochemical or physiological effects. The compound is not known to interact with any biochemical or physiological processes in the body.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is an organic compound that has several advantages for laboratory experiments. The compound is relatively stable and does not react with many other compounds. Additionally, the compound is relatively inexpensive and can be easily obtained from chemical suppliers. The main limitation of the compound is that it is not soluble in water and must be used in an organic solvent.

Future Directions

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% has several potential future applications. The compound could be used in the synthesis of new drugs, such as antifungal drugs, antibiotics, and anti-inflammatory drugs. Additionally, the compound could be used as a catalyst in the synthesis of other organic compounds. Finally, the compound could be used in the development of new pharmaceutical intermediates.

Synthesis Methods

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is synthesized by the reaction of 5-methoxycarbonyl-3-fluorophenylchloroacetate and sodium hydroxide in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration. The compound can also be synthesized by the reaction of 2-chloro-5-fluoro-3-methoxycarbonylbenzoic acid and sodium hydroxide in aqueous solution. The reaction is carried out at room temperature and the product is isolated by filtration.

Scientific Research Applications

2-Chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95% is widely used in scientific research. It is used as a reagent for the synthesis of organic compounds, as a catalyst for the synthesis of organic compounds, and as a pharmaceutical intermediate. It is also used in the synthesis of various drugs, such as antifungal drugs, antibiotics, and anti-inflammatory drugs.

properties

IUPAC Name

2-chloro-5-(3-fluoro-5-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO4/c1-21-15(20)10-4-9(5-11(17)6-10)8-2-3-13(16)12(7-8)14(18)19/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULCRFLNCWFQLQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)C2=CC(=C(C=C2)Cl)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80691536
Record name 4-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261911-90-3
Record name 4-Chloro-3'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80691536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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